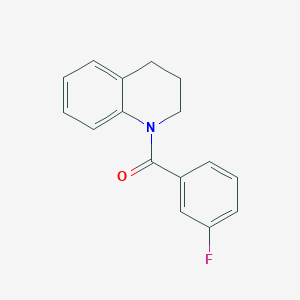![molecular formula C17H16N2O5 B5791923 ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nitroaromatic compounds and has been studied for its ability to inhibit certain enzymes and modulate cellular pathways.
作用機序
The mechanism of action of ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate involves the inhibition or modulation of certain enzymes and cellular pathways. In cancer research, this compound inhibits the activity of histone deacetylases and protein tyrosine phosphatases, leading to the induction of apoptosis or cell death in cancer cells. In inflammation research, this compound modulates the activity of cellular pathways involved in the immune response, leading to the reduction of inflammation and tissue damage. In neurodegenerative disease research, this compound modulates the activity of enzymes and pathways involved in neuronal survival and function, leading to the prevention or delay of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate depend on the specific cellular pathway or enzyme that is being modulated or inhibited. In cancer research, this compound induces apoptosis or cell death in cancer cells. In inflammation research, this compound reduces inflammation and tissue damage. In neurodegenerative disease research, this compound prevents or delays the onset of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate in lab experiments include its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation or inhibition of certain enzymes and cellular pathways, making it a useful tool for studying these pathways. However, the limitations of using this compound include its potential toxicity and the need for careful control of temperature and reaction time during synthesis.
将来の方向性
There are several future directions for research on ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate. In cancer research, further studies could focus on the use of this compound in combination with other cancer treatments to enhance their efficacy. In inflammation research, further studies could focus on the development of more potent and selective inhibitors of the cellular pathways involved in the immune response. In neurodegenerative disease research, further studies could focus on the identification of specific cellular pathways and enzymes that are modulated by this compound and the development of more targeted therapies. Additionally, studies could focus on the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis method for ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate involves the reaction of ethyl 4-aminophenylacetate with 4-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
Ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. This inhibition can lead to the induction of apoptosis or cell death in cancer cells.
In inflammation research, ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate has been shown to modulate the activity of certain cellular pathways involved in the immune response. This modulation can lead to the reduction of inflammation and tissue damage in diseases such as rheumatoid arthritis and multiple sclerosis.
In neurodegenerative disease research, this compound has been studied for its ability to modulate the activity of certain enzymes and pathways involved in neuronal survival and function. This modulation can lead to the prevention or delay of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-[4-[(4-nitrobenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-16(20)11-12-3-7-14(8-4-12)18-17(21)13-5-9-15(10-6-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBBPYBDSARGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

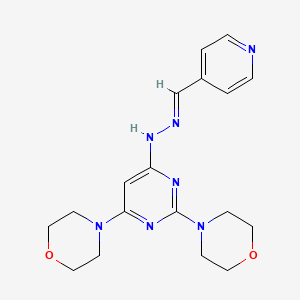
![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)
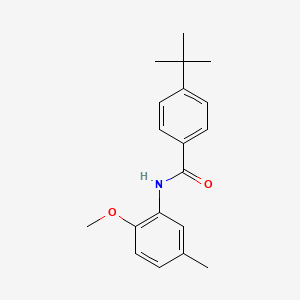
![ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5791870.png)
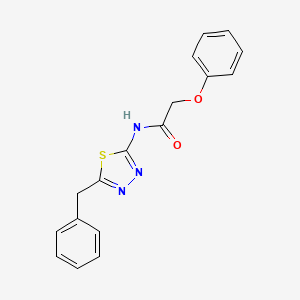
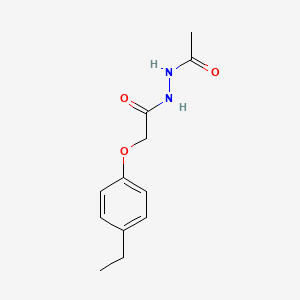

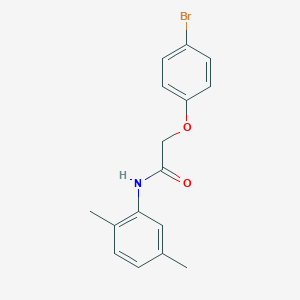
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
